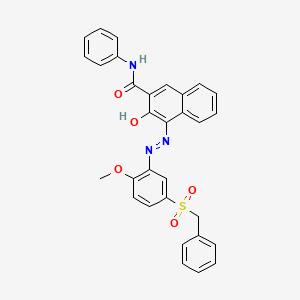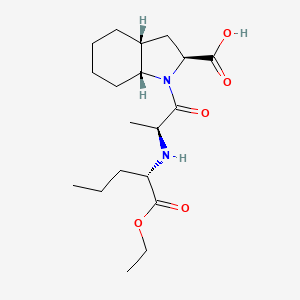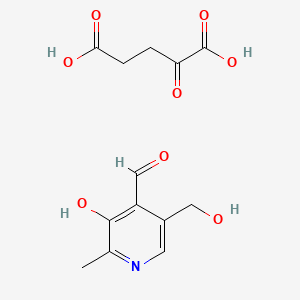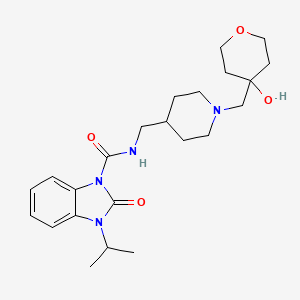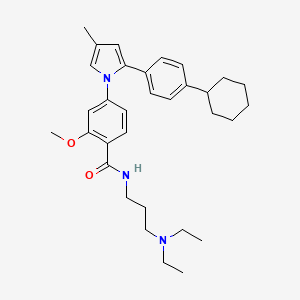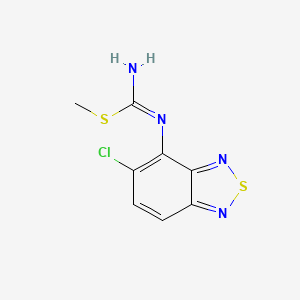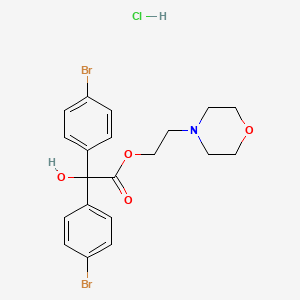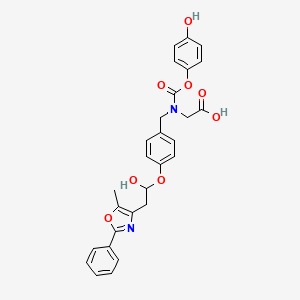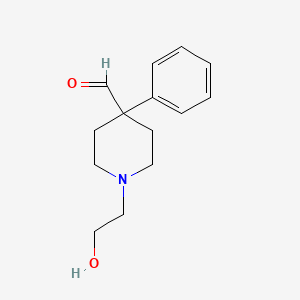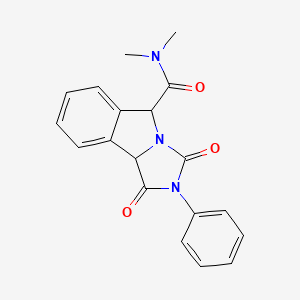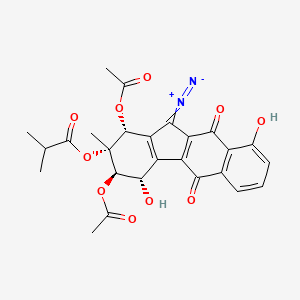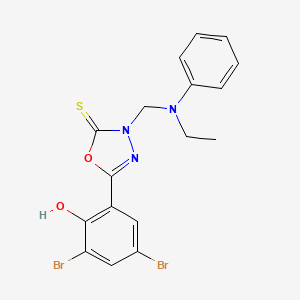
5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide under basic conditions.
Aminomethylation: The ethylphenylamino group can be introduced via a Mannich reaction, where formaldehyde and ethylphenylamine are reacted with the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the thione group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Research into its potential as a lead compound for the development of new therapeutic agents.
Industry
Dyes and Pigments: Possible use in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione
- 3-(Phenylamino)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione
Uniqueness
The presence of the dibromo and ethylphenylamino groups in 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione may confer unique properties such as enhanced biological activity, increased stability, and specific interactions with molecular targets.
Propriétés
Numéro CAS |
81963-91-9 |
|---|---|
Formule moléculaire |
C17H15Br2N3O2S |
Poids moléculaire |
485.2 g/mol |
Nom IUPAC |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(N-ethylanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H15Br2N3O2S/c1-2-21(12-6-4-3-5-7-12)10-22-17(25)24-16(20-22)13-8-11(18)9-14(19)15(13)23/h3-9,23H,2,10H2,1H3 |
Clé InChI |
ZPKLKJWVZUBQSH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CN1C(=S)OC(=N1)C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


